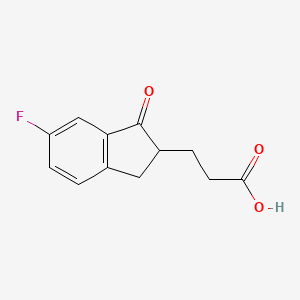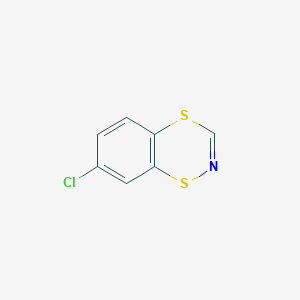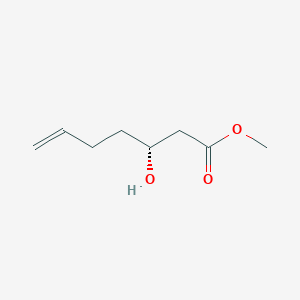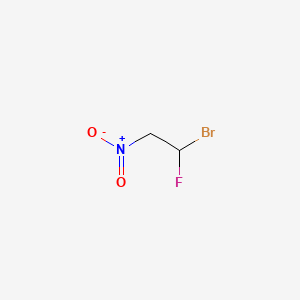
1-Bromo-1-fluoro-2-nitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-fluoro-2-nitroethane is an organic compound with the molecular formula C2H3BrFNO2. It is a member of the nitroalkane family, characterized by the presence of a nitro group (-NO2) attached to an alkane chain. This compound is of interest due to its unique combination of bromine, fluorine, and nitro functional groups, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-fluoro-2-nitroethane can be synthesized through various methods. One common approach involves the halogenation of 1-fluoro-2-nitroethane using bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the ethane backbone.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-fluoro-2-nitroethane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3) in methanol is a common reagent for substitution reactions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is often employed for oxidation reactions.
Major Products Formed:
Substitution: 1-Fluoro-1-methoxy-2-nitroethane.
Reduction: 1-Bromo-1-fluoro-2-aminoethane.
Oxidation: 1-Bromo-1-fluoro-2-nitrosoethane.
Scientific Research Applications
1-Bromo-1-fluoro-2-nitroethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-fluoro-2-nitroethane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological contexts.
Comparison with Similar Compounds
1-Bromo-2-fluoroethane: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-1-fluoro-2-aminoethane:
2-Bromo-1-fluoro-1-iodo-2-nitrobutane: A more complex molecule with additional halogen atoms, leading to unique properties and reactivity.
Uniqueness: 1-Bromo-1-fluoro-2-nitroethane is unique due to its combination of bromine, fluorine, and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
81991-64-2 |
|---|---|
Molecular Formula |
C2H3BrFNO2 |
Molecular Weight |
171.95 g/mol |
IUPAC Name |
1-bromo-1-fluoro-2-nitroethane |
InChI |
InChI=1S/C2H3BrFNO2/c3-2(4)1-5(6)7/h2H,1H2 |
InChI Key |
NHPDTTNVDXMRHS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


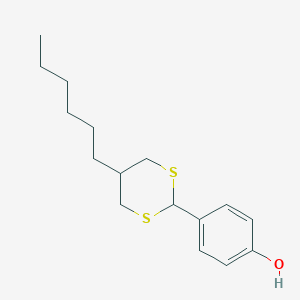

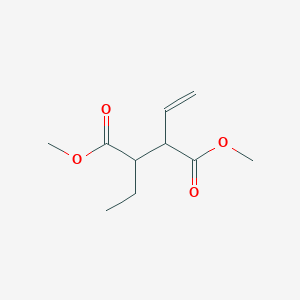
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)

![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
